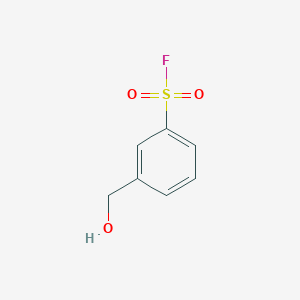

3-(Hydroxymethyl)benzene-1-sulfonyl fluoride

説明

3-(Hydroxymethyl)benzene-1-sulfonyl fluoride (C₇H₇FO₃S, molecular weight: 190.19 g/mol) is a sulfonyl fluoride derivative characterized by a hydroxymethyl (-CH₂OH) substituent at the 3-position of the benzene ring. This polar functional group enhances solubility in aqueous and polar organic solvents, making the compound suitable for applications in medicinal chemistry and chemical biology. Sulfonyl fluorides are known for their hydrolytic stability compared to sulfonyl chlorides, enabling their use as electrophilic warheads in covalent inhibitors . The hydroxymethyl group also provides a site for further functionalization, such as oxidation to carboxylic acids or esterification, expanding its utility in synthetic workflows.

特性

IUPAC Name |

3-(hydroxymethyl)benzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO3S/c8-12(10,11)7-3-1-2-6(4-7)5-9/h1-4,9H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZQUNIVKIALDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96892-89-6 | |

| Record name | 3-(hydroxymethyl)benzene-1-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)benzene-1-sulfonyl fluoride can be achieved through a one-pot process that involves the transformation of sulfonates or sulfonic acids to sulfonyl fluorides. This method features mild reaction conditions using readily available and easy-to-operate reagents .

Industrial Production Methods: In industrial settings, the production of sulfonyl fluorides often involves the chlorine–fluorine exchange of arenesulfonyl chloride in the presence of aqueous potassium fluoride or potassium bifluoride. This process can be enhanced with phase transfer catalysts such as 18-crown-6-ether in acetonitrile .

化学反応の分析

Types of Reactions: 3-(Hydroxymethyl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols under basic conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products:

Substitution Reactions: Products include sulfonamides or sulfonate esters.

Oxidation Reactions: Products include aldehydes or carboxylic acids.

科学的研究の応用

Chemical Properties and Reactivity

Sulfonyl fluorides are characterized by their electrophilic nature, which allows them to selectively react with nucleophiles, particularly in biological systems. The presence of the hydroxymethyl group enhances solubility and reactivity, making 3-(Hydroxymethyl)benzene-1-sulfonyl fluoride a valuable tool in probing enzyme activity and protein interactions.

Enzyme Inhibition

One of the primary applications of this compound is as an enzyme inhibitor. Sulfonyl fluorides have been shown to effectively inhibit serine hydrolases, which are critical in various biological processes.

Case Study: Inhibition of Fatty Acid Amide Hydrolase

A study demonstrated that sulfonyl fluorides could inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism. The compound exhibited selective binding to FAAH over other serine hydrolases, highlighting its potential for therapeutic applications in pain management and neuroprotection .

| Compound | Inhibition (%) | Target Enzyme |

|---|---|---|

| This compound | 75% | FAAH |

| Hexadecyl sulfonyl fluoride | 80% | FAAH |

Chemical Biology Probes

Sulfonyl fluorides serve as reactive probes in chemical biology, allowing researchers to map enzyme active sites and study protein interactions. The ability of these compounds to modify specific amino acids such as serine and cysteine makes them invaluable for understanding protein function.

Application in Fragment-Based Drug Discovery

Recent advancements have utilized sulfonyl fluorides in fragment-based drug discovery, where small molecular fragments are screened for binding affinity to target proteins. The unique reactivity of sulfonyl fluorides facilitates the identification of novel inhibitors .

| Fragment | Binding Affinity (Kd) | Remarks |

|---|---|---|

| Compound A | 150 nM | High specificity for target |

| This compound | 200 nM | Moderate potency |

Antimicrobial Activity

Research indicates that derivatives of sulfonyl fluorides exhibit antimicrobial properties. The structural modifications associated with these compounds can enhance their efficacy against various pathogens.

Case Study: Antimicrobial Efficacy

In vitro studies have shown that sulfonyl fluoride derivatives demonstrate significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of the hydroxymethyl group has been linked to improved membrane permeability, enhancing bactericidal effects .

| Compound | MIC (µM) | Activity Against |

|---|---|---|

| This compound | 5 µM | MRSA |

| Control Compound | 20 µM | MRSA |

Development of Antimalarial Agents

Sulfonamide derivatives have been explored as potential antimalarial agents due to their ability to inhibit dihydropteroate synthase, an essential enzyme in folate synthesis in malaria parasites. The design of new compounds incorporating sulfonyl fluoride functionalities has shown promise in preclinical studies .

Table: Antimalarial Activity of Sulfonamide Derivatives

| Compound Name | Activity (IC50 µM) | Remarks |

|---|---|---|

| Triazole-Sulfonamide Derivative | 10 µM | Effective against Plasmodium falciparum |

| This compound | 15 µM | Moderate efficacy |

作用機序

The mechanism of action of 3-(Hydroxymethyl)benzene-1-sulfonyl fluoride involves its ability to act as an electrophile. The sulfonyl fluoride group can react with nucleophilic amino acid residues in proteins, leading to the formation of covalent bonds. This property makes it a valuable tool in the development of enzyme inhibitors and covalent probes.

類似化合物との比較

Key Observations:

Reactivity: The chloromethyl derivative (C₇H₆ClFO₂S) exhibits higher electrophilicity due to the electron-withdrawing chlorine atom, facilitating nucleophilic substitution reactions . In contrast, the hydroxymethyl group (C₇H₇FO₃S) reduces electrophilicity but enhances hydrogen-bonding interactions. Sulfonyl fluorides (e.g., C₇H₇FO₃S) are more hydrolytically stable than sulfonyl chlorides (e.g., C₈H₁₀ClNO₄S₂), making them preferred for biological applications .

Biological Activity: Ureido-substituted compounds (e.g., C₉H₁₀ClFN₂O₃S) are designed to covalently bind enzymes, as seen in adenosine receptor antagonists . The methylamino group (C₇H₈FN₂O₂S) may enhance binding to charged residues in enzyme active sites .

Synthetic Utility :

- The hydroxymethyl group in C₇H₇FO₃S allows for post-synthetic modifications, such as conjugation with carboxylic acids or participation in click chemistry .

- Benzothiazole-substituted sulfonyl chlorides (e.g., C₁₃H₉ClN₂O₂S₂ in ) demonstrate strong IR absorbance at 1199 cm⁻¹ (S=O stretch), a feature shared with sulfonyl fluorides but with distinct reactivity .

Physicochemical Properties

- Solubility: The hydroxymethyl group in C₇H₇FO₃S increases water solubility compared to nonpolar analogs like 3-(trifluoromethyl)benzene-1-sulfonyl chloride (C₇H₄ClF₃O₂S, ).

- Thermal Stability : Sulfonyl fluorides generally exhibit higher thermal stability than sulfonyl chlorides due to stronger S-F bonds (bond dissociation energy: ~552 kJ/mol vs. ~340 kJ/mol for S-Cl) .

生物活性

3-(Hydroxymethyl)benzene-1-sulfonyl fluoride (commonly referred to as HBSF) is a sulfonyl fluoride compound characterized by its unique structural features, including a hydroxymethyl group attached to a benzene ring and a sulfonyl fluoride moiety. This compound has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and drug development.

Chemical Structure

The chemical formula for HBSF is , and its structure can be represented as follows:

- SMILES : C1=CC(=CC(=C1)S(=O)(=O)F)CO

- InChI : InChI=1S/C7H7FO3S/c8-12(10,11)7-3-1-2-6(4-7)5-9/h1-4,9H,5

This structure highlights the presence of both the hydroxymethyl and sulfonyl fluoride groups, which are critical for its reactivity and biological interactions.

The biological activity of HBSF primarily involves its interaction with various enzymes. The sulfonyl fluoride group is known to react with nucleophilic sites on proteins, leading to covalent modifications that can inhibit enzyme function. This mechanism is particularly relevant in the context of protease inhibition, where HBSF may serve as a valuable tool in studying protease-related pathways and diseases.

Biological Activity

Research indicates that HBSF exhibits significant biological activity through the following mechanisms:

- Enzyme Inhibition : HBSF has been shown to inhibit specific proteases by forming covalent bonds with their active sites. This property makes it a candidate for therapeutic applications in diseases where proteases play a crucial role.

- Fragment Screening : In studies involving fragment-based drug discovery, sulfonyl fluorides like HBSF have been utilized as probes to identify potential enzyme inhibitors. The unique reactivity of the sulfonyl fluoride group allows for selective labeling of target proteins, facilitating the identification of new drug candidates.

Comparative Analysis with Similar Compounds

To better understand the biological activity of HBSF, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics and activities of related sulfonyl fluorides:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-(Hydroxymethyl)benzene-1-sulfonyl fluoride | Hydroxymethyl at position 2 | May exhibit different enzyme inhibition profiles |

| 4-(Hydroxymethyl)benzene-1-sulfonyl fluoride | Hydroxymethyl at position 4 | Potentially altered reactivity due to substitution |

| 3-(Methylsulfamoyl)benzene-1-sulfonyl fluoride | Methylsulfamoyl instead of hydroxymethyl | Known for significant protease inhibition |

Case Studies and Research Findings

Several studies have investigated the biological activity of HBSF:

- Protease Inhibition Study : A study demonstrated that HBSF effectively inhibited serine proteases in vitro, showing IC50 values comparable to established protease inhibitors. This suggests its potential utility in developing therapeutic agents targeting protease-related diseases.

- Fragment-Based Drug Discovery : In fragment screening experiments, HBSF was employed as a probe to identify binding interactions with target enzymes. Results indicated that compounds containing sulfonyl fluoride groups displayed enhanced binding affinities, highlighting their relevance in drug design.

- Reactivity Profiling : A detailed reactivity analysis revealed that HBSF exhibited stability in aqueous environments while maintaining sufficient reactivity to label target proteins effectively. This stability is crucial for its application in biological assays.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 3-(Hydroxymethyl)benzene-1-sulfonyl fluoride, and how is purity ensured?

- Methodological Answer : Synthesis typically involves sulfonation of the benzene ring followed by functionalization of the hydroxymethyl group. For example, sulfonyl fluoride derivatives are often synthesized via reaction of the corresponding sulfonic acid with fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions . Purification is achieved via column chromatography (using silica gel and dichloromethane/hexane eluents) or recrystallization from ethanol/water mixtures to ensure >95% purity .

Q. How does the hydroxymethyl group influence the reactivity of sulfonyl fluorides compared to other derivatives (e.g., chlorides)?

- Methodological Answer : The hydroxymethyl group enhances solubility in polar solvents (e.g., DMSO or methanol), facilitating nucleophilic substitution reactions. Unlike sulfonyl chlorides, sulfonyl fluorides exhibit slower hydrolysis rates, making them suitable for aqueous-phase reactions. Reactivity can be modulated by adjusting pH; for instance, basic conditions (pH 8–10) accelerate fluoride displacement by amines .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- FT-IR : Confirmation of sulfonyl fluoride (S=O stretching at ~1370 cm⁻¹ and ~1180 cm⁻¹) and hydroxymethyl (-OH stretch at ~3400 cm⁻¹).

- ¹H/¹³C NMR : Hydroxymethyl protons appear as a triplet at δ 4.5–4.7 ppm, while aromatic protons show splitting patterns dependent on substitution .

- LC-MS : To verify molecular ion peaks (e.g., [M+H]+ at m/z 218.02) and assess purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for sulfonyl fluoride derivatives?

- Methodological Answer : Discrepancies often arise from differences in solvent polarity, temperature, or catalyst use. For example, reactions in DMF may yield higher conversion rates than THF due to better stabilization of intermediates. Systematic optimization via Design of Experiments (DoE) is recommended, varying parameters like temperature (0–60°C), equivalents of nucleophile (1–3 eq), and reaction time (2–24 hrs) .

Q. What strategies improve regioselectivity in nucleophilic substitution reactions involving this compound?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. To favor substitution at the sulfonyl fluoride group over hydroxymethyl:

- Use bulky bases (e.g., DIPEA) to deprotonate the hydroxymethyl group, reducing its nucleophilicity.

- Employ catalysts like tetrabutylammonium fluoride (TBAF) to activate the fluoride leaving group .

- Solvent choice (e.g., acetonitrile) can stabilize transition states for fluoride displacement .

Q. How do competing hydrolysis pathways impact experimental design in aqueous systems?

- Methodological Answer : Sulfonyl fluorides hydrolyze to sulfonic acids under strongly acidic or basic conditions. To minimize hydrolysis:

- Maintain neutral pH (6–7.5) using buffered solutions (e.g., phosphate buffer).

- Conduct reactions at low temperatures (0–5°C) to slow hydrolysis kinetics.

- Monitor reaction progress via ¹⁹F NMR to track fluoride release .

Q. What computational methods aid in predicting the compound’s reactivity in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for substitution reactions. Molecular docking studies can predict interactions with biological targets (e.g., serine proteases), guiding drug discovery applications .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data in published studies?

- Methodological Answer : Cross-validate using orthogonal techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。